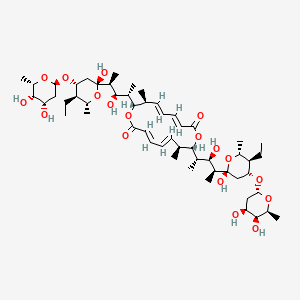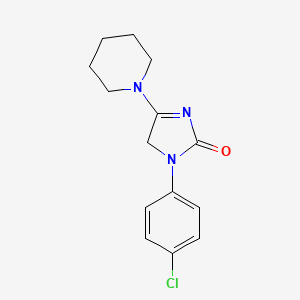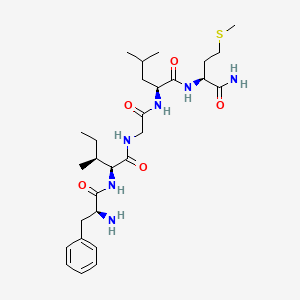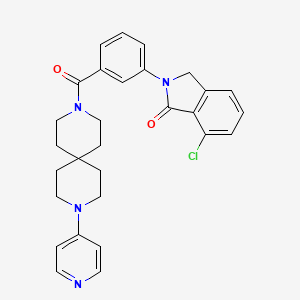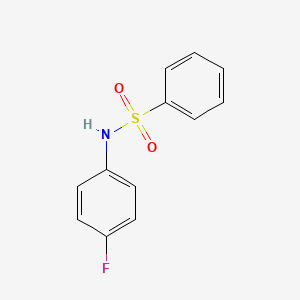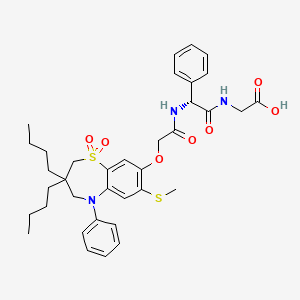![molecular formula C42H60N6O6S B1671240 (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide CAS No. 129445-88-1](/img/structure/B1671240.png)
(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
Overview
Description
ES-8891 is a highly potent competitive inhibitor of human renin, an enzyme involved in the regulation of blood pressure and fluid balance. This compound has shown significant promise in reducing plasma renin activity and blood pressure in both animal models and human volunteers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ES-8891 involves multiple steps, starting with the preparation of the core structure, followed by the addition of various functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of a statine analogue, which is a crucial component of ES-8891.
Functionalization: The core structure is then functionalized with various groups, including morpholinoacetyl, naphthyl, thiazolyl, and cyclohexylpentanoyl groups.
Industrial Production Methods
Industrial production of ES-8891 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch processing: Using large reactors to carry out the synthesis in batches.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ES-8891 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
ES-8891 has several scientific research applications, including:
Chemistry: Used as a model compound to study renin inhibition and enzyme kinetics.
Biology: Investigated for its effects on renin-angiotensin system regulation and blood pressure control.
Medicine: Potential therapeutic agent for treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new renin inhibitors and related pharmaceuticals .
Mechanism of Action
ES-8891 exerts its effects by competitively inhibiting human renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, ES-8891 effectively reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are primarily related to the renin-angiotensin system .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another orally active renin inhibitor used for treating hypertension.
Remikiren: A renin inhibitor with similar properties but different pharmacokinetics.
Zankiren: Another renin inhibitor with distinct structural features.
Uniqueness of ES-8891
ES-8891 is unique due to its high potency and selectivity for human renin, as well as its oral bioavailability. Unlike some other renin inhibitors, ES-8891 does not inhibit other proteases such as cathepsin D, pepsin, trypsin, chymotrypsin, angiotensin-converting enzyme, and urinary kallikrein .
Properties
CAS No. |
129445-88-1 |
|---|---|
Molecular Formula |
C42H60N6O6S |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide |
InChI |
InChI=1S/C42H60N6O6S/c1-2-3-4-10-18-43-39(50)26-38(49)35(23-30-12-6-5-7-13-30)46-42(53)37(25-33-28-55-29-44-33)47-41(52)36(45-40(51)27-48-19-21-54-22-20-48)24-32-16-11-15-31-14-8-9-17-34(31)32/h8-9,11,14-17,28-30,35-38,49H,2-7,10,12-13,18-27H2,1H3,(H,43,50)(H,45,51)(H,46,53)(H,47,52)/t35-,36-,37-,38-/m0/s1 |
InChI Key |
SYPWPWUSXPWLKW-ZQWQDMLBSA-N |
SMILES |
CCCCCCNC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O |
Isomeric SMILES |
CCCCCCNC(=O)C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O |
Canonical SMILES |
CCCCCCNC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ES 8891 ES-8891 L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-hexyl-4-((N-(3-(1-naphthalenyl)-N-(4-morpholinylacetyl)-L-alanyl)-3-(4-thiazolyl)-L-alanyl)amino)- N-morpholinoacetyl-(1-naphthyl)-L-alanyl-(4-thiazolyl)-L-alanyl-4-amino-3-hydroxy-5-cyclohexylpentanoyl-n-hexylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


